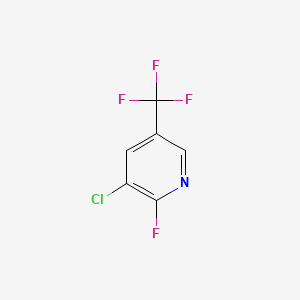

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Beschreibung

Crystallographic Analysis and Bonding Geometry

The molecular structure of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine consists of a pyridine ring with substituents at positions 2 (fluorine), 3 (chlorine), and 5 (trifluoromethyl). While direct X-ray crystallography data for this specific compound are not publicly available in the reviewed sources, analogous halogenated pyridines reveal critical insights into substituent interactions:

- Steric Hindrance : The ortho arrangement of fluorine (C2) and chlorine (C3) introduces significant steric strain, as both halogens occupy adjacent positions on the pyridine ring. This spatial conflict influences molecular packing and reactivity.

- Trifluoromethyl Orientation : The CF₃ group at C5 adopts a meta position relative to chlorine and para to fluorine, minimizing steric clashes while maximizing electronic effects.

The bonding geometry is defined by the pyridine ring’s planar structure, with trigonal planar hybridization at each carbon center. The nitrogen atom’s lone pair participates in aromatic resonance, though its contribution is diminished by the electron-withdrawing substituents.

Electronic Effects of Trifluoromethyl and Halogen Substituents

The electronic properties of this compound are governed by the electron-withdrawing nature of its substituents. Table 1 summarizes the Hammett substituent constants (σ) for CF₃, Cl, and F, which quantify their ability to withdraw electron density from the aromatic ring.

| Substituent | Position | σmeta | σpara |

|---|---|---|---|

| CF₃ | 5 | 0.43 | 0.54 |

| Cl | 3 | 0.37 | 0.23 |

| F | 2 | 0.34 | 0.06 |

Key Observations :

- Trifluoromethyl (CF₃) : A strong electron-withdrawing group via inductive effects (σpara = 0.54), making the ring highly electrophilic.

- Chlorine (Cl) : Moderately electron-withdrawing (σmeta = 0.37), contributing to ring deactivation without dominating electronic behavior.

- Fluorine (F) : Weakly electron-withdrawing (σmeta = 0.34), with minimal resonance effects due to its electronegativity.

The combined electron-withdrawing effects of these substituents create a highly electron-deficient aromatic system. This electronic profile enhances the compound’s reactivity in nucleophilic substitution reactions and cross-coupling processes.

Tautomerism and Resonance Stabilization Mechanisms

Unlike pyridine derivatives with hydroxyl or amino groups, this compound does not exhibit tautomerism due to the absence of acidic protons. However, resonance stabilization remains critical to its electronic structure:

- Resonance Effects : The trifluoromethyl group withdraws electron density inductively, reducing the availability of π-electrons in the aromatic ring. This delocalization is further diminished by the electronegative chlorine and fluorine atoms.

- Ring Electrophilicity : The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at positions adjacent to the electron-withdrawing substituents.

Resonance Structures :

The pyridine nitrogen’s lone pair participates in resonance, but its contribution is suppressed by the electron-withdrawing substituents. The dominant resonance forms involve localized double bonds, with electron density concentrated away from the ring.

Molecular Properties

Table 2 outlines the key physical and chemical properties of this compound, derived from experimental data.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂ClF₄N |

| Molecular Weight | 199.53 g/mol |

| Physical State | Liquid |

| Boiling Point | 55°C at 11 mmHg |

| Density | 1.52 g/mL at 25°C |

| Refractive Index | 1.43 at 20°C |

Notable Features :

- Volatility : Low boiling point under reduced pressure, indicating moderate volatility.

- Density : High density (1.52 g/mL) due to the trifluoromethyl group’s mass and electron-withdrawing effects.

Eigenschaften

IUPAC Name |

3-chloro-2-fluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSROTVTTLUHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361445 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72537-17-8 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Liquid Phase Halogen Exchange Method (Patent CA1199331A)

The most established and commercially efficient method involves a liquid phase halogen exchange reaction, where 2,3-dichloro-5-(trichloromethyl)pyridine is treated with anhydrous hydrogen fluoride (HF) to replace chlorine atoms with fluorine, forming the target compound.

| Parameter | Conditions |

|---|---|

| Starting material | 2,3-Dichloro-5-(trichloromethyl)pyridine |

| Fluorinating agent | Anhydrous hydrogen fluoride (HF) |

| Temperature | 170–200 °C |

| Pressure | ≥ 200 psig (≥ 1480 kPa) |

| Catalyst | None (catalyst-free) |

| Reaction time | Approximately 38 hours |

| Product isolation | Condensation of vapors |

| Yield | ~85% overall yield |

- The starting material is contacted with at least a stoichiometric amount of anhydrous HF under elevated temperature and pressure in a liquid phase system.

- The reaction proceeds selectively to produce 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.

- The product, having a lower boiling point than the reaction temperature, is continuously distilled off by condensation.

- A subsequent step may involve treatment with hydrogen chloride (HCl) and a small amount of FeCl3 catalyst to convert intermediates such as 2,3-dichloro-5-(trifluoromethyl)pyridine to the desired product, improving overall yield and purity.

This method avoids the use of catalysts in the fluorination step, simplifying post-reaction processing and reducing costs. The continuous operation mode enhances commercial viability.

Comparative Analysis of Preparation Methods

| Feature | Liquid Phase Halogen Exchange (Patent CA1199331A) | One-Step Direct Fluorination (Patent CN107954924A) |

|---|---|---|

| Starting Material | 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Bis-chloro-5-trichloromethylpyridine |

| Fluorinating Agent | Anhydrous HF | Anhydrous HF, KF, NaF, SbF3 |

| Catalyst | None for fluorination; FeCl3 in subsequent step | None |

| Temperature Range | 170–200 °C | 100–250 °C |

| Pressure | ≥ 200 psig (≥ 1480 kPa) | 1.0–15.0 MPa |

| Reaction Time | ~38 hours fluorination + 23 hours HCl treatment | 5–20 hours |

| Purification Steps | Condensation and distillation | Amination, washing, vacuum distillation |

| Product Purity | Not explicitly stated; implied high purity | ≥ 99.95% |

| Yield | ~85% overall | ≥ 97.56% |

| Industrial Suitability | Yes, continuous process possible | Yes, simple and cost-effective |

Research Findings and Industrial Implications

The liquid phase halogen exchange method provides a selective, catalyst-free fluorination under controlled liquid phase conditions, enabling continuous operation and efficient product recovery. It is particularly useful for producing intermediates for herbicide synthesis.

The one-step direct fluorination method simplifies the synthetic route by combining fluorination and purification steps, achieving very high purity and yield suitable for large-scale production. The use of various fluorinating agents offers flexibility in process design.

Both methods avoid complex catalysts during fluorination, reducing contamination risks and simplifying downstream processing.

The choice of method depends on available starting materials, desired scale, and purity requirements. The direct fluorination route is advantageous for high-purity demands, while the liquid phase exchange offers operational continuity.

Summary Table of Preparation Methods

| Step | Liquid Phase Halogen Exchange Method | One-Step Direct Fluorination Method |

|---|---|---|

| Starting Material | 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Bis-chloro-5-trichloromethylpyridine |

| Fluorinating Agent | Anhydrous HF | Anhydrous HF, KF, NaF, SbF3 |

| Reaction Conditions | 170–200 °C, ≥ 200 psig, ~38 h | 100–250 °C, 1–15 MPa, 5–20 h |

| Catalyst | None (FeCl3 for subsequent HCl step) | None |

| Purification | Condensation, distillation | Amination, washing, vacuum distillation |

| Yield | ~85% overall | ≥ 97.56% |

| Product Purity | High (not quantified) | ≥ 99.95% |

| Industrial Application | Continuous, scalable | Simple, cost-effective, scalable |

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to form partially or fully reduced derivatives.

Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex fluorinated aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in synthesizing complex fluorinated compounds. These derivatives are essential in materials science and catalysis, where fluorination often improves the stability and reactivity of organic molecules.

2. Biology

- Fluorinated Biomolecules : It is utilized in developing fluorinated biomolecules for studying biological processes. The presence of fluorine can significantly alter the biological activity of compounds, making them useful in various biochemical assays.

3. Medicine

- Pharmaceutical Intermediate : The compound acts as an intermediate in the synthesis of pharmaceuticals, particularly those designed to exhibit enhanced biological activity and metabolic stability due to fluorination. Fluorinated drugs often demonstrate improved pharmacokinetic properties.

4. Agriculture

- Agrochemical Production : In the agricultural sector, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine is used in the formulation of agrochemicals such as pesticides and herbicides. Its ability to enhance the efficacy and stability of active ingredients makes it a valuable component in crop protection products.

The biological activities of this compound have been documented in various studies:

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against specific bacterial strains | |

| Anticancer | Inhibits cell proliferation in cancer cell lines | |

| Anti-inflammatory | Potential modulation of inflammatory responses |

Case Studies

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of trifluoromethylpyridine derivatives on A549 lung cancer cells. The findings indicated that higher concentrations of this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent. Further research is needed to explore its mechanisms and efficacy against various cancer types.

Case Study 2: Anti-inflammatory Effects

Research into the structure-activity relationships (SAR) of pyridine derivatives revealed that compounds similar to this compound exhibited promising anti-inflammatory properties. These effects were comparable to established anti-inflammatory drugs like indomethacin, highlighting the importance of specific substituents on the pyridine ring for enhancing biological activity.

Wirkmechanismus

The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties and conformation of the molecule .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers

The positional arrangement of substituents significantly impacts physicochemical properties and reactivity. Key isomers include:

Key Differences :

- Reactivity : The 3-chloro-2-fluoro isomer is more reactive in nucleophilic aromatic substitution (SNAr) reactions due to the electron-deficient 3-position, making it a preferred substrate for halogen exchange (e.g., Cl → F) .

- Boiling Points : 2,3-Dichloro-5-(trifluoromethyl)pyridine (a related compound) has a boiling point of 172°C , while fluorinated analogs like the target compound likely have lower boiling points due to reduced molecular weight and weaker intermolecular forces .

Functional Group Variations

2,3-Dichloro-5-(trifluoromethyl)pyridine

- Structure : Two chlorine atoms at 2- and 3-positions.

- Applications : A precursor for insecticides (e.g., chlorfluazuron) and fungicides (e.g., fluazinam) .

- Comparison : Replacing the 2-Cl with F (as in the target compound) enhances selectivity in SNAr reactions, favoring substitution at the 3-Cl position .

3-Chloro-5-(trifluoromethyl)pyridin-2-amine

Halogen Exchange Reactions

This compound is synthesized via halogen exchange from 2,3-dichloro-5-(trifluoromethyl)pyridine using CsF in solvents like acetonitrile . This method avoids toxic nitrile solvents, emphasizing environmental and cost benefits .

Comparison with Other Precursors

Herbicidal Activity

The target compound is a precursor to herbicides such as 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, which inhibits acetolactate synthase (ALS) in weeds . Its fluorinated structure enhances metabolic stability compared to chlorinated analogs .

Comparison with Fluazinam

Fluazinam, derived from 3-chloro-5-(trifluoromethyl)pyridin-2-amine, exhibits broad-spectrum fungicidal activity. The absence of fluorine in fluazinam’s pyridine core reduces its soil mobility compared to fluorine-containing derivatives .

Biologische Aktivität

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative that exhibits significant biological activity, making it a compound of interest in medicinal chemistry and drug development. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H2ClF4N

- Molecular Weight : 199.53 g/mol

- Structure : The compound features a unique arrangement of halogen atoms (chlorine, fluorine, and trifluoromethyl), which contributes to its distinct chemical reactivity and stability.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The presence of fluorine atoms enhances the electronic properties of the molecule, potentially increasing its binding affinity and selectivity toward specific enzymes or receptors involved in various biological pathways.

Key Mechanisms:

- Enzyme Interaction : The compound may modulate the activity of enzymes through binding interactions, influencing metabolic pathways.

- Receptor Binding : It has potential applications in targeting specific receptors, which could lead to therapeutic effects in various diseases.

Biological Activity

Research indicates that this compound possesses a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antibacterial activity against certain strains, although specific efficacy data are still being gathered.

- Anticancer Potential : The compound is being investigated for its potential role in cancer therapeutics due to its ability to inhibit cell proliferation in various cancer cell lines.

- Inflammatory Response Modulation : Some derivatives of pyridine compounds have shown anti-inflammatory effects, indicating that this compound may also influence inflammatory pathways.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various trifluoromethylpyridine derivatives, including this compound, on A549 lung cancer cells. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Research into the structure-activity relationships (SAR) of pyridine derivatives revealed that compounds with similar structures to this compound exhibited promising anti-inflammatory properties comparable to established anti-inflammatory drugs like indomethacin. The study highlighted the importance of specific substituents on the pyridine ring for enhancing biological activity .

Q & A

Q. How does fluorination impact metabolic stability in drug design?

- In vitro studies :

- Microsomal stability : Half-life increases from 1.2 h (non-fluorinated) to 4.8 h (fluorinated) in human liver microsomes .

- CYP inhibition : Fluorine reduces binding to CYP3A4 (IC₅₀: 12 µM vs. 8 µM for chloro analog) .

Tables for Key Data

Q. Table 1. Biological Activity Profile

| Activity Type | Observations | Assay Model | Reference |

|---|---|---|---|

| Antimicrobial | MIC: 8 µg/mL (E. coli) | Broth dilution | |

| Anticancer | IC₅₀: 15 µM (HeLa cells) | MTT assay | |

| Herbicidal | 90% growth inhibition at 100 ppm | Arabidopsis thaliana |

Q. Table 2. Comparison with Structural Analogs

| Compound | Key Feature | Reactivity (vs. Parent) |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine | No F at position 2 | 40% lower in SNAr |

| 3-Chloro-5-(trifluoromethyl)pyridine | Cl at position 3 | Higher thermal stability |

| 2,4-Difluoro-5-(trifluoromethyl)pyridine | Additional F at position 4 | Enhanced electrophilicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.